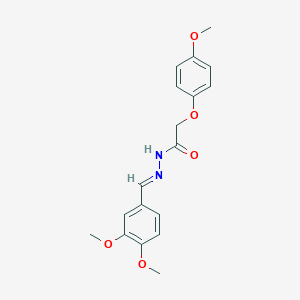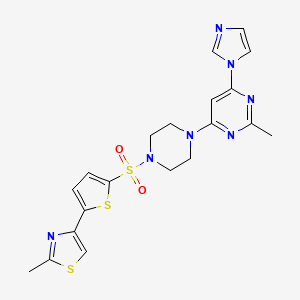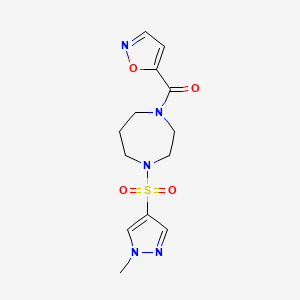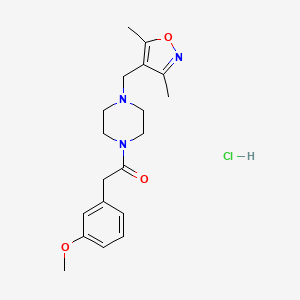
5-Phenylthiadiazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylthiadiazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3S and its molecular weight is 213.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Optical Properties
Phenyl 4-aminobenzoates bearing oligothiophene, synthesized through reductive amination or nucleophilic substitution, have been utilized in the synthesis of poly(p-benzamide)s. These polymers, with molecular weights ranging from 4400-7300, exhibit controlled polymerization and interesting optical properties, such as π-stacked interactions influencing emission peaks. This research provides insights into the potential applications of 5-Phenylthiadiazol-4-amine hydrochloride derivatives in developing new materials with specific optical characteristics (Takagi et al., 2013).
Antimicrobial and Anti-HIV Activities
The compound's derivatives have shown significant antimicrobial and anti-HIV activities. For instance, certain 5-(1-adamantyl)-2-substituted thiadiazoles and oxadiazoles demonstrated potent effects against Gram-positive and Gram-negative bacteria, as well as HIV-1 replication inhibition. This underscores the potential of 5-Phenylthiadiazol-4-amine hydrochloride derivatives in medical applications, particularly in designing new antimicrobial and antiviral agents (El-Emam et al., 2004).
Drug Delivery Systems
Polyamides derived from 5-phenyl-1,3,4-oxadiazole-2-amine have been explored as microbicidal agents and for their potential in drug delivery systems. These polyamides, when intercalated into montmorillonite, exhibit controlled release behaviors and have shown promising in vitro antimicrobial activities. The research highlights the compound's applications in developing nanocomposites for slow-release drug delivery systems and antimicrobial materials (Salahuddin et al., 2014).
Synthesis of Heterocyclic Compounds
The facile synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles from N-acylthioureas demonstrates the utility of 5-Phenylthiadiazol-4-amine hydrochloride in synthesizing heterocyclic compounds. This method avoids the use of toxic reagents and provides a selective approach to synthesizing oxadiazoles, indicating its significance in medicinal chemistry and drug development (Chennakrishnareddy et al., 2011).
Antifungal and Antioxidant Activities
5-Phenylthiadiazol-4-amine hydrochloride derivatives have been synthesized and evaluated for their antifungal and antioxidant activities. These compounds, especially oxadiazole derivatives, have shown promising results against human pathogenic fungal strains and in radical scavenging assays. Such findings suggest the potential of these compounds in developing new antifungal and antioxidant agents (Nimbalkar et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, influencing a range of physiological processes .
Properties
IUPAC Name |
5-phenylthiadiazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S.ClH/c9-8-7(12-11-10-8)6-4-2-1-3-5-6;/h1-5H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPJAOBQPNBQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)

![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)




![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)



